Hexamagnesium;trisilicate
Description
Nomenclature and Chemical Identity in Scholarly Discourse
In scholarly and commercial literature, hexamagnesium;trisilicate (B10819215) is identified by several names and chemical notations. Its IUPAC name is dimagnesium dioxido-bis[(oxido-oxosilyl)oxy]silane. wikipedia.org The compound is frequently referred to as magnesium trisilicate. medchemexpress.comdrugbank.comdrugs.com Synonyms include Magnesii trisilicas and di-Magnesium trisilicate. sigmaaldrich.comscbt.com
The chemical formula for the anhydrous form is often represented as Mg2O8Si3 wikipedia.orgaksci.com or 2MgO·3SiO2. sigmaaldrich.com It also exists in a hydrated form, denoted as Mg2Si3O8·nH2O google.comcollinsdictionary.com or specifically as magnesium trisilicate pentahydrate (approx. Mg2Si3O8・5H2O). fujifilm.com The CAS Registry Number for the primary compound is 14987-04-3, while the monohydrate is assigned 39365-87-2. wikipedia.org
Below is a data table summarizing the key chemical identifiers for Hexamagnesium;trisilicate:
| Identifier | Value |
| IUPAC Name | dimagnesium dioxido-bis[(oxido-oxosilyl)oxy]silane wikipedia.org |
| Common Name | Magnesium Trisilicate medchemexpress.comdrugbank.comdrugs.com |
| Synonyms | Magnesii trisilicas, di-Magnesium trisilicate sigmaaldrich.comscbt.com |
| Anhydrous Formula | Mg2O8Si3, 2MgO·3SiO2 wikipedia.orgsigmaaldrich.comaksci.com |
| Hydrated Formula | Mg2Si3O8·nH2O google.comcollinsdictionary.com |
| CAS Number | 14987-04-3 wikipedia.org |
| EC Number | 239-076-7 sigmaaldrich.com |
This interactive table provides a consolidated view of the compound's nomenclature.
Historical Trajectories of Research on this compound
Research into magnesium trisilicate has a history spanning several decades, initially focusing on its properties as an antacid. It has been used for over 40 years to alleviate symptoms of indigestion and heartburn. taylorandfrancis.com One of the early documented applications in medical research was for the symptomatic treatment of peptic ulcers. drugbank.com A study from 1958, for instance, investigated its use in patients with peptic ulcers, noting relief of symptoms. smolecule.com
Historically, the synthesis of magnesium trisilicate has been achieved through methods like precipitation, reacting sodium silicate (B1173343) with magnesium salts such as magnesium sulfate (B86663). smolecule.comguidechem.com An improved continuous process for preparing magnesium trisilicate with enhanced physical properties, such as better wetting and filtering characteristics for pharmaceutical tableting, was developed to address the challenges of earlier production methods. google.com This indicates a historical research trajectory aimed at optimizing the compound's physical form for its applications. The compound also occurs naturally in minerals like meerschaum, parasepiolite, and sepiolite (B1149698). guidechem.com
Contemporary Significance of this compound in Materials Science and Pharmaceutical Systems Research
In recent years, the scope of research on this compound has expanded beyond its traditional use as an antacid. Its unique properties have made it a compound of interest in materials science and advanced pharmaceutical systems.
In materials science, magnesium trisilicate hydrate (B1144303) is explored as a precursor for synthesizing various ceramic materials through heat treatment. smolecule.com These materials have potential applications in construction and electronics. smolecule.com Furthermore, its high surface area and porous structure make it an effective sorbent material for molecules and ions, leading to research on its use in studying the adsorption and desorption of substances like pollutants and biomolecules. smolecule.com The crystal structure of magnesium trisilicate is noted to be similar to the transition type crystal structure of sepiolite, a 2:1 type chain and stratiform silicate. google.com This structural characteristic is relevant to its application in ceramics and as a rubber industry filler. google.com
In pharmaceutical systems research, contemporary studies focus on its physicochemical properties for applications in drug delivery. smolecule.com For example, its ability to act as a carrier material for encapsulating and facilitating the sustained release of drug molecules has been investigated. smolecule.com Research has shown that magnesium trisilicate can effectively adsorb certain drugs, which has implications for drug formulation and bioavailability. researchgate.netnih.gov A 2017 study, for instance, explored its potential as a drug delivery system due to its sustained release properties. smolecule.com It is also used as an excipient in tablet formulations to aid in the stabilization of active ingredients. justdial.com The compound's absorbent properties are also utilized in some cosmetic formulations. smolecule.com
Structure
2D Structure
Properties
Molecular Formula |
Mg6O12Si3 |
|---|---|
Molecular Weight |
422.08 g/mol |
IUPAC Name |
hexamagnesium;trisilicate |
InChI |
InChI=1S/6Mg.3O4Si/c;;;;;;3*1-5(2,3)4/q6*+2;3*-4 |
InChI Key |
NPUOZEMYDHAAMG-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Hexamagnesium;trisilicate
Precipitation Synthesis Approaches
Precipitation is the most common and economically viable method for the industrial production of hexamagnesium;trisilicate (B10819215). smolecule.comopenpr.com This approach involves the reaction of soluble magnesium salts with silicate (B1173343) solutions to form an insoluble magnesium trisilicate precipitate. procurementresource.com
Utilization of Magnesium Salts and Silicates
The conventional precipitation method involves reacting an aqueous solution of a magnesium salt with a sodium silicate solution. slideshare.net Commonly used magnesium salts include magnesium sulfate (B86663) (MgSO₄) and magnesium nitrate (B79036) (Mg(NO₃)₂). researchgate.netphexcom.comgoogle.com Sodium silicate (Na₂O·nSiO₂), a readily available and cost-effective source of silica (B1680970), is the typical silicate precursor. smolecule.comresearchgate.net
The general chemical reaction can be represented as follows: 2MgSO₄ + 2Na₂O·3SiO₂·5H₂O → 2Mg₂Si₃O₈·nH₂O↓ + 2Na₂SO₄
The resulting magnesium trisilicate precipitates out of the solution and is then separated, washed, and dried to yield the final product. openpr.comprocurementresource.com Industrial processes may employ a continuous method where solutions of the magnesium salt and sodium silicate are concurrently fed into a reaction vessel. google.com
Alternative Precursors and Raw Materials
While magnesium sulfate and sodium silicate are the most prevalent starting materials, research has explored other precursors. Alternative magnesium salts that are soluble in aqueous or alkaline media, such as magnesium chloride, magnesium bromide, magnesium acetate, magnesium chlorate, and magnesium bromate, can also be utilized. google.com The silica source can be a solution of silica dissolved in a strong base like sodium hydroxide (B78521) or potassium hydroxide. google.com Some synthesis routes have also utilized magnesium nitrate as the magnesium source. researchgate.netgoogle.com
Optimization of Reaction Parameters
The physicochemical properties of the synthesized hexamagnesium;trisilicate, such as surface area and porosity, are significantly influenced by the reaction conditions. researchgate.netustb.edu.cn Therefore, precise control over these parameters is essential for tailoring the final product to specific applications.
Molar Ratio Control
The molar ratio of the reactants is a critical factor in the synthesis of this compound. Studies have shown that varying the molar ratio of magnesium to silicate affects the composition and properties of the final product. For instance, a Si:Mg molar ratio of 2:1 has been reported to ensure an optimal yield of the trisilicate phase. smolecule.com Another study identified a molar ratio of MgSO₄:sodium metasilicate:sodium hydroxide of 1:1.8:2.7 as optimal for producing high-quality magnesium trisilicate. google.com The ratio of silica to sodium oxide in the sodium silicate solution also plays a role, with a weight ratio of 1.3-1.5 being necessary to meet certain pharmacopeia standards. google.com
| Reactants | Molar Ratio | Observation | Source |
|---|---|---|---|
| Si:Mg | 2:1 | Optimal yield of the trisilicate phase. | smolecule.com |
| MgSO₄:Sodium Metasilicate:Sodium Hydroxide | 1:1.8:2.7 | Produces the best quality magnesium trisilicate with the highest hyperacidity relieving power. | google.com |
Temperature Regulation
Reaction temperature is another key parameter that can be adjusted to optimize the synthesis process. While some methods are carried out at room temperature, others have found that specific temperature ranges yield better results. google.com One study established an optimal reaction temperature range of 57-90°C. yakhak.org Another investigation identified a preferred reaction temperature of 30-40°C when using a specific molar ratio of reactants. google.com Generally, temperatures between 10°C and 60°C are considered suitable for the reaction. google.comgoogle.com
| Temperature Range (°C) | Context | Source |
|---|---|---|
| 10-50 | Convenient temperature range for the process. | google.com |
| 30-40 | Preferred temperature for a specific molar ratio (MgSO₄:sodium metasilicate:sodium hydroxide = 1:1.8:2.7). | google.com |
| 57-90 | Optimal reacting temperature based on the Box-Wilson experimental design. | yakhak.org |
| 10-60 | General reaction temperature range. | google.com |
pH Control
Maintaining the appropriate pH during the precipitation process is crucial for the formation of pure this compound and for controlling its surface texture. researchgate.netustb.edu.cn The reaction is typically carried out in an alkaline medium. It is recommended to maintain a pH greater than 10 to prevent the co-precipitation of magnesium hydroxide as an impurity. smolecule.com Other studies suggest a pH control range of 8-12, with a more optimal range being 9-10. google.com The pH has a significant effect on the surface area and pore size distribution of the final product. researchgate.net
| pH Range | Significance | Source |
|---|---|---|
| >10 | Prevents co-precipitation of magnesium hydroxide. | smolecule.com |
| 8-12 | General control range for free alkali. | google.com |
| 9-10 | More optimal control range for free alkali. | google.com |
Post-Synthesis Processing and Drying Techniques
Following the initial synthesis, the resulting magnesium trisilicate precipitate undergoes several crucial processing steps to isolate, purify, and dry the final product. These steps significantly impact the material's final characteristics.
Once the precipitation reaction is complete, the resulting slurry, containing the magnesium trisilicate precipitate and byproducts like sodium sulfate, is filtered to separate the solid product from the liquid mother liquor. procurementresource.comchemignition.com Vacuum filtration is a commonly employed technique for this separation. chemignition.comgoogle.com
The filtered precipitate, known as the filter cake, is then subjected to a thorough washing process. This step is critical for removing soluble impurities, primarily sodium sulfate, which is a byproduct of the reaction between magnesium sulfate and sodium silicate. chemignition.comnih.gov Deionized water is typically used for washing. chemignition.com The washing process continues until the desired level of purity is achieved, which can be monitored by testing the filtrate for the absence of certain ions. uspbpep.com In some processes, the filter cake may be washed multiple times to ensure the removal of impurities. google.com
The efficiency of filtration and washing can be influenced by the synthesis method. An improved process has been reported to yield magnesium trisilicate that can be filtered at a significantly faster rate compared to conventionally produced material. google.com
After filtration and washing, the wet filter cake of magnesium trisilicate must be dried to obtain the final powdered product. The chosen drying method can have a substantial effect on the physical properties of the magnesium trisilicate, such as particle size and moisture content. chemignition.comgoogle.com
Common drying techniques include:
Vacuum Drying: The product is dried in a vacuum dryer at a controlled temperature, for instance, between 60–70°C for an extended period. chemignition.com
Spray Drying: This technique can result in a product with specific wettability characteristics. google.com It is a continuous process that can produce dry powders, granules, or agglomerates with a wide range of particle sizes and shapes. nih.gov
Forced Air Drying: Another method mentioned for drying magnesium trisilicate. google.com
Expansion Drying: A less common method also noted for this purpose. google.com
The final step after drying is often milling or grinding to achieve a uniform particle size, followed by sieving to meet specific mesh size requirements. chemignition.comnih.gov
Influence of Synthetic Route on Microstructure and Reactivity
The synthetic route employed in the production of this compound has a profound impact on its microstructure, which in turn governs its reactivity and physical properties. researchgate.net Key parameters during synthesis, such as the order of reactant addition (strike method), pH control, and post-synthesis treatments, are instrumental in tailoring the final product's characteristics. smolecule.comresearchgate.net
Research has shown that the "reverse-strike" method, where a magnesium salt solution is added to a sodium silicate solution, can lead to a microporous structure with a high specific surface area. researchgate.netustb.edu.cn In one study, this method produced magnesium trisilicate with a specific surface area of 568.93 m²/g and a bimodal pore width distribution in the micropore range. researchgate.net Conversely, adding the sodium silicate solution to the magnesium salt solution resulted in a mesoporous material with a lower specific surface area of 179.4 m²/g. researchgate.netustb.edu.cn The pH of the reaction medium also significantly affects the surface texture of the synthesized samples. researchgate.netustb.edu.cn
Post-synthesis treatments can further modify the microstructure and reactivity:
Calcination: Heating the synthesized magnesium trisilicate at high temperatures (e.g., 450°C) can induce a transition from an amorphous to a more crystalline structure. smolecule.comresearchgate.net This process generally leads to a reduction in the specific surface area but can increase the number of mesopores and improve mechanical stability. smolecule.comresearchgate.net
Acidic Activation: Treating the material with an acid, such as 15% sulfuric acid, can also alter its properties. researchgate.net This treatment can lead to the replacement of Mg²⁺ ions with H⁺, forming Si-OH groups on the surface. researchgate.netustb.edu.cn This can result in a predominantly mesoporous structure and enhance the material's adsorption capacity for certain substances. smolecule.comresearchgate.net
The table below summarizes the influence of different synthetic and post-treatment methods on the surface area of magnesium trisilicate as reported in a study. smolecule.com
| Treatment | Surface Area (m²/g) |
| Untreated (Reverse-Strike) | 568.93 |
| Calcined (450°C) | 398.50 |
| Acid-activated | 487.30 |
Structural and Morphological Characterization of Hexamagnesium;trisilicate
Crystallographic Investigations
Crystallographic studies provide fundamental insights into the atomic arrangement of hexamagnesium;trisilicate (B10819215). These investigations often involve comparisons with naturally occurring mineral analogs to better understand its structure.
The crystal structure of synthetic magnesium trisilicate is often compared to that of sepiolite (B1149698), a naturally occurring hydrous magnesium silicate (B1173343) mineral. google.com Sepiolite possesses a unique fibrous or chain-like crystal structure. jst.go.jpresearchgate.net This structure is composed of 2:1 layers, where a central magnesium-oxygen/hydroxyl octahedral sheet is sandwiched between two silicon-oxygen tetrahedral sheets. arizona.edu These talc-like ribbons are linked to four other identical ribbons, creating a chain structure. jst.go.jp This arrangement results in the formation of tunnels or channels that run parallel to the fibers. arizona.edu
The theoretical model of sepiolite, proposed by Brauner and Preisinger, suggests a chemical formula of Si₁₂Mg₈O₃₀(OH)₄·8H₂O. researchgate.net The structure consists of two layers of silicon-oxygen tetrahedra linked by oxygen atoms, with a core magnesium octahedron layer. researchgate.net Due to its fine-grained and often poorly crystalline nature, detailed structural analysis of sepiolite using single-crystal diffraction methods has been challenging. arizona.edu However, techniques like electron diffraction have helped to confirm the general structural model. arizona.edu
The crystal system of sepiolite is generally considered to be orthorhombic. mindat.org However, due to different stacking possibilities of the talc-like ribbons, several polytypes can exist, including orthorhombic, monoclinic, and triclinic structures. jst.go.jp
Table 1: Crystallographic Data for Sepiolite
| Property | Value |
|---|---|
| Crystal System | Orthorhombic mindat.org |
| Space Group | Pnna mindat.org |
This interactive table provides a summary of the crystallographic data for sepiolite, a mineral analog of hexamagnesium;trisilicate.
This compound can exist in both crystalline and amorphous (non-crystalline) forms. The degree of crystallinity can significantly impact its physical and chemical properties. The presence of amorphous content can be introduced during the manufacturing process.
The detection and quantification of amorphous material in a predominantly crystalline sample can be challenging. tainstruments.com Techniques like Differential Scanning Calorimetry (DSC) are used to identify the glass transition (Tg), a characteristic temperature for amorphous materials where they transition from a rigid state to a more rubbery state. tainstruments.com The magnitude of this transition in a DSC thermogram can be used to quantify the amount of amorphous content when compared to a 100% amorphous standard of the same material. tainstruments.com
X-ray diffraction (XRD) is another powerful tool to distinguish between crystalline and amorphous phases. Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials result in broad, diffuse halos in the XRD pattern. The presence of these broad humps, often observed between 20° and 30° 2θ, can indicate a significant amorphous component.
Electron Microscopy and Imaging Techniques
Electron microscopy techniques are invaluable for visualizing the fine details of this compound particles, including their shape, size, and surface features.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are commonly employed to study the morphology of this compound. These techniques reveal that the compound often consists of aggregates of fine particles.
Studies on related magnesium silicate materials, such as forsterite (Mg₂SiO₄), synthesized via methods like spray pyrolysis, have shown a range of morphologies including smooth solid spheres, rough hollow spheres, and concaved hollow spheres. mdpi.com The morphology and particle size are strongly influenced by synthesis conditions like calcination temperature. mdpi.com For instance, at lower calcination temperatures, more solid-like particles may form, while higher temperatures can lead to more porous structures. mdpi.com
Analysis of TEM images allows for the determination of particle size distribution. For some synthetic magnesium silicates, the projected area equivalent diameter of particles can range from the nanometer to the sub-micrometer scale. wvu.edu
The surface topography and porosity of this compound are critical for applications where it is used as an adsorbent. SEM imaging provides detailed views of the surface texture.
The fibrous and porous nature of the related mineral sepiolite is a direct result of its unique crystal structure, creating micropores and mesopores. researchgate.net The surface of sepiolite contains silanol (B1196071) groups (Si-OH), which can interact with other substances. researchgate.net
The porosity of this compound can be further characterized using gas adsorption techniques, such as the Brunauer-Emmett-Teller (BET) method. This analysis provides information on the specific surface area and pore size distribution.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials like this compound. It provides information about the crystal structure, phase purity, and degree of crystallinity.
The XRD pattern of a crystalline substance is unique and acts as a "fingerprint" for that material. For the related mineral sepiolite, characteristic reflection peaks are observed at specific 2θ angles. For example, typical diffraction peaks for sepiolite can be found at approximately 7.45°, 20.53°, and 34.92° 2θ, corresponding to the (110), (131), and (371) crystal planes, respectively, based on the JCPDS card no. 13-0595. frontiersin.org
The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Broadened peaks can suggest the presence of very small crystallites or amorphous content. researchgate.net XRD can also be used to study the effects of modifications on the crystal structure. For instance, studies on Al-modified sepiolite have shown that the fundamental fibrous structure remains unchanged after modification, as the primary diffraction peaks remain in the same positions. frontiersin.org
Table 2: Characteristic XRD Peaks for Sepiolite
| 2θ (degrees) | (hkl) Plane |
|---|---|
| ~7.45 | (110) |
| ~20.53 | (131) |
This interactive table presents the characteristic X-ray diffraction peaks for sepiolite, which serves as a reference for analyzing the structure of this compound.
Phase Identification and Purity Assessment
The phase identity and purity of synthetic this compound are primarily evaluated using X-ray Diffraction (XRD) and compendial standards.
X-ray Diffraction is a fundamental technique for distinguishing between crystalline and amorphous forms of the material. smolecule.com Crystalline magnesium trisilicate typically presents an orthorhombic crystal structure. smolecule.com Its XRD pattern is characterized by distinct diffraction peaks corresponding to the layered silicate structure. smolecule.com Conversely, amorphous or partially amorphous variants, which can result from specific manufacturing processes, are identified by the presence of broad, low-intensity humps in the XRD pattern, often appearing between 20° and 30° 2θ. smolecule.com The synthesis method, such as precipitation, and post-synthesis treatments like calcination or acid activation, can influence the final phase composition. researchgate.netustb.edu.cn For instance, samples may be rendered amorphous through certain activation methods. researchgate.netustb.edu.cn
Purity is assessed by identifying any crystalline phases other than magnesium trisilicate. A common impurity that can arise during precipitation synthesis is magnesium hydroxide (B78521), which can be avoided by controlling the pH to a level greater than 10. smolecule.com Official pharmacopeial monographs provide stringent purity requirements. For example, the United States Pharmacopeia (USP) and European Pharmacopoeia (PhEur) specify the minimum content of magnesium oxide (MgO) and silicon dioxide (SiO₂). The USP requires not less than 20% MgO and 45% SiO₂, while the PhEur specifies not less than 29.0% MgO and 65.0% SiO₂ (calculated on an ignited basis). researchgate.netchemicalbook.com These standards also set limits for impurities such as soluble salts and heavy metals.
Crystalline Domain Size Determination
The size of crystalline domains within this compound is a key microstructural feature that influences its properties. While direct measurements are complex, the degree of crystallinity can be inferred from XRD data. The broadening of diffraction peaks is inversely related to the size of the crystalline domains; broader peaks suggest smaller crystallites or a higher degree of structural disorder (lower crystallinity). smolecule.com
For example, high-surface-area variants synthesized for specific adsorptive applications often show significant peak broadening in their XRD patterns, indicating reduced crystallinity compared to conventional forms. smolecule.com Conversely, treatments such as calcination (heating at high temperatures, e.g., 450°C) and acid activation have been shown to increase the degree of crystallinity. researchgate.netustb.edu.cn Hydrothermal synthesis methods can also be employed to produce more crystalline materials. researchgate.net The transition from an amorphous phase to a crystalline one is an important aspect of controlling the material's final properties. researchgate.net
Surface Area and Pore Volume Analysis
The adsorptive capacity of this compound is directly linked to its surface area and porosity. These properties are typically characterized using gas adsorption techniques, with the data analyzed according to the Brunauer-Emmett-Teller (BET) method for surface area and methods like Barrett-Joyner-Halenda (BJH) for pore size distribution.
The surface area of magnesium trisilicate can vary dramatically depending on the synthesis and treatment conditions. Conventional magnesium trisilicate generally has a surface area below 250 m²/g. google.comgoogle.com However, specialized synthesis techniques can produce high-surface-area variants. For instance, certain patented forms exhibit a flake-like morphology with interstitial spaces, achieving surface areas of at least 400 m²/g, and potentially between 440 and 600 m²/g. smolecule.comgoogle.com Other research has reported synthesizing microporous magnesium trisilicate with a specific surface area as high as 568.93 m²/g. researchgate.netustb.edu.cn By employing hydrothermal methods, researchers have achieved surface areas up to 619.8 m²/g. researchgate.net
The material typically exhibits a Type IV isotherm with an H3 hysteresis loop, which is characteristic of mesoporous materials (pores with diameters between 2 and 50 nm). smolecule.com The pore volume and average pore diameter are also highly variable. Post-synthesis treatments significantly alter these parameters. Calcination can reduce surface area but may improve mechanical stability, while acid activation can leach magnesium ions, creating silanol groups and increasing the mesopore fraction. smolecule.com
The following tables summarize research findings on the surface properties of different magnesium trisilicate variants.
| Sample Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Conventional | 180–220 | 0.25–0.35 | 4.8–5.2 |
| High-Surface-Area | 440–600 | 0.45–0.60 | 3.5–4.5 |
| Synthesis/Treatment Method | Specific Surface Area (m²/g) | Porosity Type |
|---|---|---|
| Precipitation (Method 1) | 568.93 | Microporous |
| Precipitation (Method 2) | 179.4 | Mesoporous |
| Calcination | Reduced | Changed Pore Distribution |
| Acidic Activation | Reduced | Changed Pore Distribution (mostly mesoporous) |
Spectroscopic and Spectrometric Analysis of Hexamagnesium;trisilicate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a material. It provides a fingerprint of the functional groups and the nature of the chemical bonds present.
Infrared and Raman spectra of magnesium silicates reveal characteristic bands corresponding to the vibrations of their fundamental structural units. Fourier Transform Infrared (FT-IR) spectroscopy is particularly sensitive to vibrational modes and can provide information on the local atomic structure of both amorphous gels and crystalline hydrated minerals. nih.gov
The primary functional groups identified are the silicate (B1173343) tetrahedra (SiO₄) and the magnesium-oxygen octahedra (MgO₆). Key vibrational modes include:
Si-O Stretching: Strong absorption bands in the IR spectrum between 800 and 1300 cm⁻¹ are attributed to the asymmetric stretching vibrations of the Si-O bonds within the silicate network. nih.gov For instance, in talc (B1216) (Mg₃Si₄O₁₀(OH)₂), a very strong absorption peak is observed around 1014 cm⁻¹ due to Si-O stretching. shimadzu.com In magnesium silicate hydrate (B1144303) (MSH) gels, this band may shift from around 1200 cm⁻¹ to 1010-1065 cm⁻¹, indicating the formation of Si-O-Mg bonds. nih.gov
Si-O-Si Bending and Stretching: The framework of the silicate structure is characterized by vibrations of the Si-O-Si bridges. Symmetrical stretching vibrations are typically seen around 792 cm⁻¹ in silica (B1680970) fume, while Si-O bending vibrations occur near 476 cm⁻¹. nih.gov In Raman spectra of forsterite (Mg₂SiO₄), bands between 700 and 1100 cm⁻¹ are characteristic of the internal symmetric and asymmetric stretching modes of the SiO₄ ionic group. proquest.com
O-Si-O Bending: Bending vibrations of the O-Si-O groups are found at lower frequencies, typically in the 400–800 cm⁻¹ region. nih.gov For example, in forsterite, bands near 468, 508, and 610 cm⁻¹ represent the bending vibration of the Si-O group. proquest.com
Mg-O Vibrations: Vibrations involving the magnesium cations in the octahedral layers, often coupled with silicate groups (Si-O-Mg), appear at lower wavenumbers. In MSH gels, new bands emerging between 550 and 650 cm⁻¹ are attributed to the symmetric stretching vibration of Si-O-Mg, which is indicative of a layer-structured magnesium silicate hydrate. nih.gov
The following table summarizes characteristic vibrational bands observed in magnesium silicates.
| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Compound Example |
| OH Stretching (Non-H-bonded) | ~3676 | ~3678 | Talc shimadzu.comacs.org |
| OH Stretching (H-bonded) | 2800-4000 | - | Hydrous Magnesium Silicates nih.gov |
| Si-O-Si Asymmetric Stretching | 1000-1200 | - | MSH Gel, Silica Fume nih.gov |
| Si-O Stretching (Internal SiO₄) | 800-1300 | 824, 857, 919, 965 | MSH Gel nih.gov, Forsterite proquest.com |
| Si-O-Si Symmetric Stretching | ~792 | - | Silica Fume nih.gov |
| Si-O-Mg Stretching | 550-650 | - | MSH Gel nih.gov |
| O-Si-O Bending | 400-800 | 437, 544, 609 | MSH Gel nih.gov, Forsterite proquest.com |
Infrared spectroscopy is exceptionally sensitive to the presence of hydroxyl (-OH) groups and water molecules, making it ideal for characterizing the hydration state of magnesium silicates. The OH stretching region of the spectrum, typically between 2800 and 4000 cm⁻¹, provides detailed information. nih.gov
Hydroxyl Groups: In structures like talc, a sharp and well-defined absorption peak is observed around 3676-3678 cm⁻¹. shimadzu.comacs.org This peak is characteristic of the stretching vibration of O-H groups that are not involved in hydrogen bonding and are bound to the magnesium octahedral layer. shimadzu.comacs.org The presence of multiple, distinct OH bands can indicate different local environments for the hydroxyl groups, such as being coordinated to different arrangements of magnesium and other cations (e.g., Ni, Fe) in the octahedral sites. copernicus.orgcopernicus.org
Adsorbed and Interlayer Water: Broader absorption bands in the 3400 cm⁻¹ region, along with a bending vibration peak around 1630 cm⁻¹, typically signify the presence of physically adsorbed or interlayer water molecules. nih.gov The broadness of the stretching band is due to the wide range of hydrogen-bonding environments.
Hydrogen Bonding: The position and shape of the OH stretching bands are highly dependent on the strength and geometry of hydrogen bonds (O-H···O). geoscienceworld.org In dense, hydrous magnesium silicates, changes in pressure can alter the O-H···O bond length and angle, causing complex shifts in the corresponding vibrational frequencies. geoscienceworld.org This allows for detailed studies of water molecule interactions within the crystal lattice under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the local atomic structure and connectivity in solid materials like magnesium silicates. By probing specific atomic nuclei (e.g., ²⁹Si, ²⁵Mg, ¹⁷O), NMR provides quantitative data on the coordination environments and bonding arrangements. st-and.ac.uk
Solid-state NMR, particularly with magic-angle spinning (MAS), is essential for studying the complex structures of magnesium silicates. columbia.edu For these materials, multinuclear NMR approaches are often employed. st-and.ac.uk
²⁹Si MAS NMR: This is a well-established technique for investigating the silicate framework. columbia.edu The chemical shift of ²⁹Si is highly sensitive to the degree of condensation of the SiO₄ tetrahedra. nih.gov This is described by the Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting a given silicon tetrahedron to its neighbors.
²⁵Mg NMR: This technique directly probes the local environment of the magnesium atoms. rsc.org While more challenging due to the quadrupolar nature of the ²⁵Mg nucleus, high-field NMR studies can distinguish between different magnesium coordination environments (e.g., four-coordinated vs. six-coordinated Mg). geoscienceworld.orgfsu.edu This is crucial for understanding the role of magnesium as either a network-forming or network-modifying cation. geoscienceworld.org
¹⁷O NMR: As oxygen is a fundamental component of the silicate structure, ¹⁷O NMR can provide invaluable information. It can resolve distinct oxygen species, such as bridging and non-bridging oxygens, and those in hydroxyl groups. acs.org Often, first-principles calculations are combined with experimental spectra to interpret the complex data and gain insights into proton dynamics and H-site occupancy in hydrous phases. acs.organu.edu.au
NMR spectroscopy provides detailed data on the connectivity of the silicate network and the coordination of cations.
Silicate Connectivity (Qⁿ Speciation): ²⁹Si MAS NMR spectra allow for the identification and quantification of different Qⁿ units. nih.gov For example, in synthetic MSH gels, peaks corresponding to Q¹ (chain end-groups), Q² (chain middle-groups), and Q³ (layered or branched sites) can be resolved. nih.govmdpi.com The unreacted silica source often appears as a Q⁴ signal (fully cross-linked framework). nih.gov The relative area of these peaks provides a quantitative measure of the degree of polymerization of the silicate network. mdpi.com
The following table presents typical ²⁹Si chemical shifts for different silicate units found in magnesium silicate systems.
| Qⁿ Unit | Description | Typical ²⁹Si Chemical Shift (ppm) |
| Q⁰ | Isolated SiO₄ tetrahedra | -62.2 |
| Q¹ | Chain end-groups | -73.9 to -80 |
| Q² | Chain middle-groups | -85.1 |
| Q³ | Sheet or layered silicates | -92 to -97 |
| Q⁴ | 3D framework silicates | -106.9 to -110 |
Data sourced from studies on serpentine (B99607) and MSH gels. nih.govcolumbia.edu
Magnesium Coordination: ²⁵Mg NMR chemical shifts are indicative of the coordination number of the magnesium ion. Studies on various crystalline and glassy silicates have shown that six-coordinated Mg (MgVI) resonates at a different frequency than four-coordinated Mg (MgIV). fsu.edu For example, δiso values of ~1 to 15 ppm have been associated with MgVI environments, while values as low as ~39 ppm have been linked to MgIV. fsu.edu This allows for the characterization of magnesium's structural role within the silicate matrix.
Mass Spectrometry (MS) Techniques
While conventional mass spectrometry is not typically used for the direct structural analysis of involatile inorganic solids like hexamagnesium;trisilicate (B10819215), specialized MS techniques are employed for precise elemental and isotopic analysis.
One of the primary methods used is Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) . In this technique, a high-energy laser is used to ablate a small amount of material from the solid sample's surface. The ablated material is then transported into an inductively coupled plasma, which atomizes and ionizes it. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive elemental and isotopic analysis. This method has been successfully used to determine the concentration of trace elements, such as boron, in magnesium silicates like forsterite. proquest.com
Another relevant technique for silicates is Knudsen Effusion Mass Spectrometry (KEMS) . This method is used to study the thermodynamics and vaporization behavior of materials at high temperatures. The sample is heated in a specialized cell with a small orifice, and the vapor that effuses is analyzed by a mass spectrometer. This can provide information about the gaseous species in equilibrium with the solid silicate at high temperatures, though it requires careful selection of cell materials to avoid reactions with the sample. science.gov
Molecular Weight and Fragment Analysis
Hexamagnesium;trisilicate, often referred to as magnesium trisilicate, is an inorganic compound with a composition that can vary. Its chemical formula is generally represented as Mg₂Si₃O₈·xH₂O, indicating it is a hydrated compound of magnesium oxide and silicon dioxide. phexcom.comchemicalbook.com The anhydrous form of the compound has the formula Mg₂O₈Si₃ and a molecular weight of approximately 260.86 g/mol . nih.govpharmaffiliates.com Due to the variable water content, the molecular weight of the hydrated form is not fixed. The United States Pharmacopeia (USP) and the European Pharmacopoeia (PhEur) describe it as a compound with varying proportions of water. phexcom.comdrugfuture.com
Fragment analysis, in the context of this inorganic silicate, does not typically involve the mass spectrometric fragmentation patterns seen with organic molecules. Instead, it refers to the decomposition and analysis of its primary constituent components: magnesium oxide (MgO) and silicon dioxide (SiO₂). drugfuture.comslideshare.net When treated with mineral acids, magnesium trisilicate decomposes to form soluble magnesium salts (like magnesium chloride) and silicic acid, which precipitates as hydrated silicon dioxide. phexcom.comslideshare.net This chemical decomposition is fundamental to the quantitative assay methods used to determine the proportion of its magnesium oxide and silicon dioxide fragments. drugfuture.comslideshare.net
| Compound Form | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| Anhydrous | Mg₂Si₃O₈ | 260.86 nih.govpharmaffiliates.com |
| Hydrated | Mg₂Si₃O₈·xH₂O | Variable phexcom.comchemicalbook.com |
Impurity Profiling
The purity of this compound is critical for its applications, and pharmacopeial monographs outline specific tests to control the levels of various impurities. drugfuture.comslideshare.net These impurities can originate from the raw materials used in its synthesis—typically a reaction between a soluble magnesium salt like magnesium sulfate (B86663) and a sodium silicate solution—or from the manufacturing process itself. nih.govslideshare.net
Common impurities and control tests include:
Soluble Salts: The limit of water-soluble salts is controlled to ensure the insolubility of the final product. drugfuture.com
Free Alkali: A test for free alkali is performed to limit the amount of residual alkaline substances, such as sodium hydroxide (B78521), which might be present if the product is not washed sufficiently. drugfuture.com
Chlorides and Sulfates: Limits are placed on chloride and sulfate content, which are potential impurities from the starting materials. drugfuture.comslideshare.net
Arsenic and Heavy Metals: Like many pharmaceutical materials, magnesium trisilicate is tested for trace amounts of arsenic and heavy metals to ensure safety. drugfuture.comslideshare.net
Magnesium Hydroxide: Co-precipitation of magnesium hydroxide can be an impurity if the pH is not carefully controlled during the synthesis process. Maintaining a pH above 10 helps to prevent this.
| Impurity Class | Specific Impurities / Test | Rationale for Control |
|---|---|---|
| Process-Related | Soluble salts, Free alkali | Ensures product purity and removal of unreacted starting materials or byproducts. drugfuture.com |
| Raw Material-Related | Chlorides, Sulfates | Limits impurities originating from reactants like magnesium sulfate. drugfuture.comslideshare.net |
| Contaminants | Arsenic, Heavy metals | Standard safety requirement to limit toxic elemental contaminants. drugfuture.comslideshare.net |
Elemental Analysis (e.g., Inductively Coupled Plasma Mass Spectrometry, X-ray Fluorescence)
Elemental analysis of this compound is primarily focused on quantifying its main components, magnesium and silicon, and detecting trace elemental impurities. Modern analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF) are well-suited for this purpose. malvernpanalytical.comucdavis.edu
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting elements at trace and ultra-trace levels, often in the parts-per-trillion (ppt) range. malvernpanalytical.com For analysis, the sample is typically digested in acid and introduced into a high-temperature plasma, which ionizes the atoms. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio. malvernpanalytical.com This makes ICP-MS ideal for verifying the absence of heavy metal impurities and for precise quantitative analysis. researchgate.net
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit secondary (fluorescent) X-rays at characteristic energies. By measuring these emitted X-rays, the elements present can be identified and their concentrations determined. malvernpanalytical.com XRF requires minimal sample preparation and is often faster than ICP-MS, making it a valuable tool for quality control. ucdavis.edumalvernpanalytical.com While it is effective for major elements like silicon and potassium, its detection limits for many trace elements of health concern are generally higher than those of ICP-MS. ucdavis.edu
Quantitative Determination of Constituent Elements
The quantitative composition of this compound is defined by pharmacopeial standards, which specify the minimum content of magnesium oxide (MgO) and silicon dioxide (SiO₂). phexcom.comdrugfuture.com These standards ensure the product's identity and efficacy.
The United States Pharmacopeia (USP) specifies that magnesium trisilicate must contain not less than 20.0% of magnesium oxide (MgO) and not less than 45.0% of silicon dioxide (SiO₂). phexcom.comdrugfuture.com
The European Pharmacopoeia (PhEur) has stricter requirements, mandating a content of not less than 29.0% of MgO and not less than 65.0% of SiO₂, with both values calculated with reference to the ignited (anhydrous) substance. phexcom.comchemicalbook.com
Traditional assay methods for these components include:
Assay for MgO: A complexometric titration is often used. The sample is digested in acid, and after appropriate pH adjustment and masking of interfering ions, the magnesium content is determined by titration with Ethylenediaminetetraacetic acid (EDTA). slideshare.net
Assay for SiO₂: A gravimetric method is the standard procedure. The sample is decomposed with acid, and the resulting insoluble silicic acid is filtered, washed, and ignited in a platinum crucible at a high temperature (e.g., 1000°C) to form pure silicon dioxide, which is then weighed. drugfuture.comslideshare.net
The ratio of SiO₂ to MgO is also a critical quality parameter, with the USP specifying a quotient between 2.10 and 2.37. drugfuture.com
| Pharmacopeia | Minimum MgO Content | Minimum SiO₂ Content | Basis of Calculation |
|---|---|---|---|
| USP 25 | 20.0% phexcom.comdrugfuture.com | 45.0% phexcom.comdrugfuture.com | As is |
| PhEur 2002 | 29.0% phexcom.comchemicalbook.com | 65.0% phexcom.comchemicalbook.com | Ignited (anhydrous) substance |
Trace Element Detection
The detection and quantification of trace elements are crucial for ensuring the safety and purity of this compound. Techniques like ICP-MS are particularly valuable due to their exceptional sensitivity and ability to perform multi-element analysis simultaneously. malvernpanalytical.comresearchgate.net This allows for the routine monitoring of a wide range of potential contaminants, including heavy metals like lead, cadmium, and mercury, as well as arsenic, to ensure compliance with regulatory limits. drugfuture.com
While XRF is less sensitive for many trace elements compared to ICP-MS, it can serve as a rapid screening tool. ucdavis.edumdpi.com Its non-destructive nature is an advantage, as the sample can be retained for further analysis by other methods if necessary. malvernpanalytical.com Atomic absorption spectrophotometry is another established technique that has been successfully used for the determination of magnesium and other trace elements in various matrices, including those with a silicate base. researchgate.netnih.gov
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the effect of heat on a material's physical and chemical properties. For a hydrated compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative. psu.edumt.com
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. umd.edulibretexts.org It is highly effective for determining the water content of magnesium trisilicate and for studying its thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. umd.edutainstruments.com It detects thermal events such as phase transitions, melting, and decomposition, which appear as endothermic or exothermic peaks in the DSC curve. libretexts.org
Thermal Stability and Decomposition Pathways
When subjected to heating, this compound undergoes distinct thermal events, primarily related to the loss of water and eventual decomposition at higher temperatures.
TGA/DTA (Differential Thermal Analysis) studies show that the compound is a form of magnesium silicate hydrate. researchgate.net A typical TGA curve for a related magnesium silicate material shows an initial mass loss in the range of 80–250°C, which corresponds to the removal of both physically adsorbed and chemically bound water (water of hydration). researchgate.net This dehydration step is associated with an endothermic peak in the DTA or DSC curve. researchgate.net The total loss of water upon ignition is significant and can range from 17% to 34% of the initial weight, as specified by the USP. drugfuture.com This TGA measurement is fundamental for calculating the assay values on an anhydrous basis, as required by the European Pharmacopoeia. phexcom.comchemicalbook.com
The silicate structure itself is generally stable to higher temperatures. Studies on related magnesium-containing silicate and phosphate (B84403) compounds show that structural decomposition typically begins at much higher temperatures, often above 700°C. rsc.orgresearchgate.net For this compound, after the complete loss of water, the anhydrous material remains stable until very high temperatures are reached.
| Temperature Range (°C) | Observed Thermal Event | Analytical Technique | Interpretation |
|---|---|---|---|
| ~80 - 250 | Mass loss researchgate.net | TGA | Loss of adsorbed and hydrated water. researchgate.net |
| ~80 - 250 | Endothermic peak researchgate.net | DSC/DTA | Energy absorbed for water vaporization. researchgate.net |
| > 700 | Potential Decomposition | TGA/DSC | Structural breakdown of the anhydrous silicate (by analogy to similar compounds). rsc.orgresearchgate.net |
Adsorptive and Interaction Mechanisms of Hexamagnesium;trisilicate
Fundamental Principles of Adsorption by Hydrated Silicates
The adsorptive capacity of hydrated silicates like hexamagnesium;trisilicate (B10819215) is governed by the chemical nature of their surface and the physical processes that dictate the kinetics and equilibrium of adsorption.
Surface Chemistry and Adsorption Site Characteristics
The surface of hydrated silicates is rich in silanol (B1196071) groups (Si-OH). These groups are the primary determinants of the surface chemistry and act as active sites for adsorption. The oxygen atoms in the silanol groups possess lone pairs of electrons, making them available for interaction with various molecules. The nature of these interactions can range from weak van der Waals forces to stronger hydrogen bonds and even covalent bond formation with certain ions and molecules.
Kinetics and Equilibrium of Adsorption Processes
The adsorption of substances onto hydrated silicates is a dynamic process that eventually reaches a state of equilibrium. The study of adsorption kinetics provides insights into the rate at which a substance is removed from a solution and the potential rate-limiting steps. For many silicate (B1173343) materials, the adsorption process is often well-described by the pseudo-second-order kinetic model. This suggests that the rate-limiting step may be chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. Adsorption is often a rapid process, with a significant portion of the total adsorption occurring within the initial minutes of contact.
Adsorption equilibrium is achieved when the rate of adsorption equals the rate of desorption. The relationship between the amount of substance adsorbed and its concentration in the surrounding solution at equilibrium is described by adsorption isotherms. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship for silicate adsorbents. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. The suitability of a particular model depends on the specific adsorbent-adsorbate system.
Adsorption of Organic Molecules and Xenobiotics
The porous structure and active surface of hexamagnesium;trisilicate make it an effective adsorbent for a wide range of organic molecules and foreign substances (xenobiotics), including pharmaceuticals and various impurities.
Adsorption of Pharmaceutical Compounds
This compound has been shown to adsorb various pharmaceutical compounds, which can affect their bioavailability. The extent and mechanism of this adsorption are dependent on the specific drug molecule.
In vitro studies have demonstrated that magnesium trisilicate possesses a significant adsorptive capacity for nitrofurantoin (B1679001) . nih.gov The adsorption is so effective that elution of the drug with acidic or alkaline solutions is difficult. nih.gov This strong interaction suggests that concurrent administration could reduce the absorption of nitrofurantoin. nih.gov
Similarly, mebeverine (B1676125) hydrochloride has been shown to be adsorbed by magnesium trisilicate. consensus.app This interaction can influence the dissolution and antacid efficacy of the compound. consensus.app
The dissolution rate of paracetamol can be retarded by its adsorption onto magnesium trisilicate. phexcom.com One study noted that a specific type of magnesium trisilicate with a high surface area (at least 400 m²/g) and a flake-like structure is particularly effective in adsorbing analgesics like acetaminophen (B1664979) (paracetamol). google.com
Metronidazole 's dissolution can also be retarded by magnesium trisilicate, suggesting an adsorptive interaction that could impact its bioavailability. uonbi.ac.ke
Studies have shown that magnesium trisilicate can effectively adsorb ciprofloxacin (B1669076) . This has led to the suggestion of its use as a potential alternative to activated charcoal in managing ciprofloxacin poisoning. googleapis.com
Trimethoprim has also been found to adsorb onto magnesium trisilicate. consensus.app
| Pharmaceutical Compound | Adsorption Finding | Potential Implication |
|---|---|---|
| Nitrofurantoin | High adsorptive capacity, difficult to elute. nih.gov | Reduced rate and extent of absorption. nih.gov |
| Mebeverine Hydrochloride | Adsorbed by magnesium trisilicate. consensus.app | May affect dissolution and efficacy. consensus.app |
| Paracetamol | Dissolution rate can be retarded by adsorption. phexcom.com | Potential for altered bioavailability. |
| Metronidazole | Dissolution retarded by magnesium trisilicate. uonbi.ac.ke | Possible impact on bioavailability. uonbi.ac.ke |
| Ciprofloxacin | Effectively adsorbed. googleapis.com | Potential use in managing overdose. googleapis.com |
| Trimethoprim | Significant adsorption observed. consensus.app | Potential for interaction. consensus.app |
| Proguanil (B194036) | No specific data found for this compound. | Interaction is possible based on general adsorptive properties. |
Adsorption of Impurities and Other Substances
Beyond pharmaceuticals, this compound is utilized for its ability to adsorb various impurities. In the food industry, it is employed to adsorb fatty acids and other impurities during the frying of foods. It has been shown to be effective in removing phosphorus-containing compounds, soap, chlorophyll, metals, and sterol glucosides from unrefined edible oils.
The adsorptive capacity of magnesium silicate extends to a variety of organic compounds, including dyes like methylene (B1212753) blue and rhodamine B. The efficiency of adsorption is influenced by factors such as the pH of the solution and the specific surface area of the adsorbent. mdpi.comresearchgate.net
Interfacial Reactions with Aqueous Media
When this compound comes into contact with aqueous media, particularly acidic solutions like gastric acid, it undergoes interfacial chemical reactions. The primary reaction involves the neutralization of the acid by the magnesium oxide component of the silicate.
The reaction with hydrochloric acid can be represented as: 2MgO·3SiO₂·nH₂O + 4HCl → 2MgCl₂ + 3SiO₂ + (n+2)H₂O
A key outcome of this reaction is the formation of hydrated silicon dioxide, which precipitates as a gelatinous or colloidal silica (B1680970). nih.govpatsnap.commedicinenet.com This colloidal silica has the ability to coat the gastrointestinal mucosa, providing a protective barrier. nih.govpatsnap.com This coating action, in conjunction with the acid neutralization, contributes to its therapeutic effects. The reaction is typically slow but prolonged, allowing for a sustained effect. nih.gov
The magnesium chloride formed is a soluble salt. The nature of the magnesium cation (Mg²⁺) in an aqueous environment is to be hexahydrated, which influences the ordering of water molecules in the solution.
Acid Neutralization Kinetics and Capacity
This compound is recognized for its acid-neutralizing properties, although its mechanism of action is characterized by a slow onset but prolonged duration. consensus.app The reaction with hydrochloric acid in the stomach involves the magnesium oxide component, leading to the formation of magnesium chloride and water, thereby increasing the gastric pH. patsnap.compatsnap.comglobalrx.com
The kinetics of this neutralization are notably slower compared to other antacids like sodium bicarbonate or calcium carbonate. patsnap.com In a 0.1 N hydrochloric acid solution, it has been observed that less than 30% of the compound reacts within the first 15 minutes, and less than 60% reacts within the first hour. nih.gov This delayed reaction is attributed to the time required for the compound to react with the stomach acid and form a protective gel. patsnap.com Despite the slow onset, this prolonged reaction provides a sustained neutralizing effect. consensus.app
The acid-neutralizing capacity (ANC) of this compound has been a subject of various studies, with results showing some variability depending on the specific formulation and crystal structure. consensus.appgsconlinepress.com The theoretical ANC of 1 gram of a pharmacopeial preparation is stated to be between 12-17 milliequivalents (mEq) of acid. nih.gov However, in vivo studies in humans suggest a lower capacity, with 1 gram of the powder neutralizing approximately 1 mEq of acid. nih.gov Different commercial antacid preparations containing magnesium trisilicate have shown a range of ANC values. For instance, one study found that a brand containing magnesium trisilicate and aluminum hydroxide (B78521) had an ANC of 8.2 mEq/g, while another with a similar composition had an ANC of 7.9 mEq/g. gsconlinepress.com Another study reported that antacids based on compound magnesium trisilicate had the lowest neutralizing capacities among the products tested. nih.gov Liquid formulations containing magnesium trisilicate have been shown to have a faster rate of neutralization compared to solid dosage forms. ums.edu.my
| Parameter | Finding | Source |
|---|---|---|
| Reaction Rate in 0.1 N HCl (15 min) | < 30% | nih.gov |
| Reaction Rate in 0.1 N HCl (1 hour) | < 60% | nih.gov |
| Theoretical ANC (per gram) | 12-17 mEq | nih.gov |
| Observed ANC in humans (per gram) | ~1 mEq | nih.gov |
| ANC of a formulation with Aluminum Hydroxide (per gram) | 8.2 mEq | gsconlinepress.com |
Colloidal Silica Formation and Gelation Phenomena
A significant aspect of the mechanism of action of this compound is the formation of colloidal silicon dioxide (silica) upon reaction with gastric acid. patsnap.comnih.govmedicinenet.com This reaction yields magnesium chloride and silicic acid, which then polymerizes to form a gelatinous, colloidal silica. globalrx.com This gel acts as a protective barrier, coating the mucosal lining of the stomach and esophagus. patsnap.compatsnap.com This protective action is believed to contribute to the therapeutic effect by preventing further irritation and damage from stomach acid. patsnap.com
The polymerization of silicic acid is highly dependent on pH. imwa.info In the acidic environment of the stomach (below pH 3.2), the polymerization reactions tend to result in linear or openly branched polysilicic acids. imwa.info As the pH rises due to the neutralization reaction, the polymerization can lead to more cross-linked structures. imwa.info The aggregation of these silica subunits, driven by van der Waals forces, leads to the formation of a gel. imwa.info This gel not only provides a physical barrier but also has adsorptive properties, capable of binding pepsin and bile acids, further reducing their irritant effects on the gastric mucosa. patsnap.com
Modulation of Dissolution and Release Profiles in Multicomponent Systems
The adsorptive nature of this compound and the colloidal silica it forms can significantly influence the dissolution and release of other drugs when administered concurrently.
Influence on Drug Dissolution Rates
The high surface area and adsorptive capacity of this compound can lead to the binding of other drug molecules, thereby reducing their rate and extent of dissolution. consensus.app This interaction has been documented for several classes of drugs.
For instance, the dissolution rate of ciprofloxacin tablets has been shown to be markedly retarded in the presence of magnesium trisilicate in both simulated gastric and intestinal juices. nih.govresearchgate.net This is attributed to the adsorption of ciprofloxacin onto the surface of the magnesium trisilicate. researchgate.net Similarly, the bioavailability of proguanil has been reported to be significantly reduced when co-administered with magnesium trisilicate, necessitating a separation of their administration times by at least 2 to 3 hours. drugs.com
The interaction with tetracycline (B611298) antibiotics is also well-documented, where magnesium trisilicate can reduce their absorption. webmd.com Furthermore, the dissolution of nitrofurantoin is significantly affected, with the administration of magnesium trisilicate leading to a reduction in both the rate and extent of its absorption. researchgate.net Other drugs whose dissolution may be retarded by adsorption onto magnesium trisilicate include mebeverine hydrochloride, folic acid, erythromycin (B1671065) stearate, paracetamol, and chloroquine (B1663885) phosphate (B84403). phexcom.com
| Drug | Effect | Mechanism | Source |
|---|---|---|---|
| Ciprofloxacin | Markedly retarded dissolution rate | Adsorption | nih.govresearchgate.netresearchgate.net |
| Proguanil | Significantly reduced bioavailability | Reduced absorption | drugs.com |
| Nitrofurantoin | Reduced rate and extent of absorption | Adsorption | consensus.appresearchgate.net |
| Tetracycline | Reduced absorption | Binding/Chelation | webmd.comphexcom.com |
| Mebeverine hydrochloride | Affected dissolution | Adsorption | consensus.appphexcom.com |
Role in Modified Release Formulations
The adsorptive properties of this compound have been harnessed in the development of modified-release formulations. One application is in the creation of medicament adsorbates to mask the bitter taste of certain drugs. google.com In these formulations, the drug is adsorbed onto a specific type of magnesium trisilicate with a high surface area. google.com This keeps the drug adsorbed while in the mouth, preventing the sensation of a bitter taste, but allows for its release in the acidic environment of the stomach, ensuring bioavailability. google.com
Furthermore, research has explored the use of magnesium trisilicate as a carrier material for drug delivery, with findings suggesting its potential in sustained-release systems. smolecule.com A 2017 study investigated its ability to encapsulate and release a specific drug molecule, highlighting its sustained release properties. smolecule.com The formation of a viscous gel in the stomach can also slow gastric emptying, which has been utilized in specific formulations to modify the release and absorption profile of a co-administered drug. medicinenet.com
Rheological and Formulation Science of Hexamagnesium;trisilicate Containing Systems
Viscosity and Flow Behavior of Dispersions and Suspensions
The rheological properties of hexamagnesium;trisilicate-containing systems are critical to their performance in various applications. The viscosity and flow behavior of its dispersions and suspensions are characterized by non-Newtonian fluid dynamics, specifically shear-thinning and thixotropic properties. These characteristics are largely influenced by particle-particle interactions and the formation of aggregates within the dispersion medium.
Shear-Thinning and Thixotropic Properties
Dispersions of hexamagnesium;trisilicate (B10819215) exhibit shear-thinning behavior, where the viscosity of the fluid decreases as the rate of shear stress increases. wikipedia.org This phenomenon is attributed to the alignment of the silicate (B1173343) particles and the breakdown of their aggregated structures under shear, which reduces the internal resistance to flow. wikipedia.org At rest, the particles are randomly oriented and form a structured network, resulting in high viscosity. When a shear force is applied, such as through shaking or stirring, the particles align in the direction of the flow, leading to a decrease in viscosity and allowing the suspension to be easily poured or spread.
Thixotropy is another key rheological property of this compound suspensions. wikipedia.org This time-dependent shear-thinning property means that the viscosity decreases over the duration of applied shear stress and then gradually recovers when the stress is removed. wikipedia.org This is beneficial in formulations as it allows for a product that is stable at rest but can be easily dispensed and applied. The recovery of the viscous state after the removal of shear stress helps to maintain the suspension's stability and prevent sedimentation of particles. researchgate.net
The combination of shear-thinning and thixotropic properties is advantageous in pharmaceutical and cosmetic formulations, providing both stability during storage and ease of use for the consumer. itwperformancepolymers.com
Particle-Particle Interactions and Aggregation Effects
The viscosity and flow behavior of this compound dispersions are fundamentally governed by the interactions between the individual silicate particles. These interactions can include friction, mechanical interlocking, and cohesion, which lead to the formation of aggregates or flocs. azom.com The size, shape, and charge of the particles, as well as the properties of the dispersion medium, all play a role in the nature and strength of these interactions.
In aqueous suspensions, the surfaces of this compound particles can become hydrated, leading to the formation of a three-dimensional colloidal structure. nih.gov This structure is responsible for the high viscosity of the dispersion at rest. The interactions within this network are relatively weak and can be broken down under shear, which is the basis for the observed shear-thinning behavior. The reformation of this network over time when the shear is removed is what gives rise to thixotropy.
The degree of aggregation can be influenced by the presence of other components in the formulation, such as polymers. For instance, anionic polymers can interact with the positively charged edges of the silicate layers, leading to synergistic effects on viscosity and an increase in thixotropic properties. nih.gov Conversely, the presence of non-adsorbed polymers can lead to depletion flocculation at certain concentrations, increasing viscosity, while at higher concentrations, they can induce depletion stabilization, which reduces viscosity. purdue.edu
Table 1: Rheological Properties of this compound Dispersions
| Property | Description | Implication for Formulations |
|---|---|---|
| Shear-Thinning | Viscosity decreases with increasing shear rate. | Allows for easy pouring and application of the product. |
| Thixotropy | Time-dependent decrease in viscosity under shear, with recovery at rest. | Ensures stability during storage and prevents settling of suspended particles. |
| Particle Aggregation | Formation of a structured network of particles at rest. | Contributes to the high initial viscosity and gel-like structure. |
Gelling Characteristics and Gel Strength
This compound is known for its ability to form gels in aqueous media, a property that is highly valuable in the formulation of various products. The mechanism of gel formation and the factors influencing the stability of these gels are crucial for controlling the final product's texture and performance.
Mechanism of Gel Formation
The gelling of this compound in water is a result of the hydration of the silicate particles and the subsequent formation of a three-dimensional network structure. When dispersed in water, the individual platelets of the silicate separate and become hydrated. vanderbiltminerals.com The surfaces of these platelets are typically negatively charged, while the edges carry a weak positive charge. nih.gov This charge distribution leads to electrostatic attractions between the edges and faces of adjacent platelets, resulting in the formation of a "house of cards" structure. nih.gov This interconnected network immobilizes the water within it, leading to the formation of a gel.
The reaction of magnesium trisilicate with acidic gastric contents also leads to the formation of gelatinous silicon dioxide, which can coat and protect mucosal surfaces. nih.gov This gel-forming property is a key aspect of its use as an antacid. patsnap.comsmolecule.com
Factors Influencing Gel Stability
The strength and stability of the gel formed by this compound are influenced by several factors:
Concentration: Higher concentrations of this compound generally lead to the formation of stronger and more stable gels due to a more extensive and interconnected particle network.
pH: The pH of the dispersion medium can affect the surface charge of the silicate particles, thereby influencing the electrostatic interactions that are crucial for gel formation.
Electrolytes: The presence of electrolytes can either enhance or disrupt the gel structure. Low concentrations of certain electrolytes can sometimes strengthen the gel by compressing the electrical double layer around the particles, promoting aggregation. However, high concentrations can lead to excessive flocculation and instability.
Temperature: Temperature can affect the hydration of the silicate particles and the viscosity of the dispersion medium, which in turn can influence the gel's stability. nih.gov
Presence of Other Polymers: The addition of other polymers, such as gums and organic thickeners, can have a synergistic effect on the viscosity and stability of the gel. vanderbiltminerals.com These polymers can interact with the silicate particles, reinforcing the gel network.
Table 2: Factors Affecting Gel Stability of this compound
| Factor | Effect on Gel Stability |
|---|---|
| Concentration | Higher concentration generally increases gel strength. |
| pH | Affects particle surface charge and interactions. |
| Electrolytes | Can either stabilize or destabilize the gel depending on concentration. |
| Temperature | Influences particle hydration and medium viscosity. |
| Polymers | Can have a synergistic effect, enhancing stability. |
Formulation Stability and Physical Chemical Degradation
The stability of formulations containing this compound is a critical consideration for ensuring product quality and efficacy over its shelf life. Both physical and chemical degradation pathways can affect the performance of the final product.
This compound itself is a stable compound if stored in a well-closed container in a cool, dry place. phexcom.com However, in aqueous suspensions, physical instability can manifest as sedimentation or caking of the dispersed particles over time. A study on magnesium trisilicate mixture BP showed that redistribution of the mixture into a well-dispersed suspension becomes more difficult the longer it is stored, and this compacting process is accelerated by increased environmental temperature. nih.gov The thixotropic nature of the formulation is intended to mitigate this by allowing for easy redispersion upon shaking. researchgate.net
Chemical degradation is also a concern, particularly in complex formulations. This compound is susceptible to decomposition by mineral acids. specialchem.com It is also known to be hygroscopic, meaning it can absorb moisture from the atmosphere, which could potentially lead to changes in the physical properties of the formulation. phexcom.com
Interactions with other active ingredients or excipients in a formulation can also lead to degradation. For example, magnesium trisilicate can reduce the bioavailability of certain drugs by binding or chelation. phexcom.com Therefore, careful consideration of potential incompatibilities is essential during the formulation development process.
Sedimentation and Caking in Suspensions
The stability of suspensions containing this compound is a critical factor in formulation science, with sedimentation and caking being primary challenges. Suspensions are thermodynamically unstable systems where insoluble particles, such as this compound, are dispersed in a liquid medium. Over time, these particles tend to settle, a process known as sedimentation. The rate of sedimentation is influenced by factors including particle size, the density of the particles, and the density and viscosity of the dispersion medium.
A significant issue in these suspensions is the phenomenon of caking, which occurs when settled particles agglomerate to form a dense, compact sediment that is not easily redispersed upon shaking. ajptonline.com In deflocculated suspensions, where individual particles settle slowly, they can form a close-packed arrangement at the bottom, leading to caking or "claying". srmist.edu.in This makes uniform distribution of the active ingredient difficult. srmist.edu.in
To mitigate caking, formulations often aim to induce controlled flocculation. Floccules are loose aggregates of particles held together by weak van der Waals forces. ajptonline.com These larger, porous structures settle more rapidly but form a less compact sediment that traps a significant amount of the liquid phase. ajptonline.com This trapped liquid acts as a cushion, preventing the particles from binding tightly and allowing for easy redispersion with moderate agitation. ajptonline.com The sedimentation volume (F), defined as the ratio of the final sediment volume to the total suspension volume, is a key parameter in evaluating suspension stability. ajptonline.com A higher sedimentation volume generally indicates a more stable, flocculated system that is less prone to irreversible caking. ajptonline.com
Comparative studies have evaluated the sedimentation parameters of suspensions containing this compound. For instance, a study comparing an aluminum hydroxide (B78521) suspension with a combination suspension containing sodium bicarbonate, magnesium trisilicate, and magnesium carbonate found that the former had a higher sedimentation volume, suggesting it was more pharmaceutically acceptable from a stability standpoint. ajptonline.com
Table 1: Factors Influencing Suspension Stability
| Parameter | Description | Impact on this compound Suspensions |
|---|---|---|
| Particle Settling | The process by which dispersed particles settle out of the liquid phase due to gravity. | Individual particles in a deflocculated system settle slowly and can form a dense cake. srmist.edu.in |
| Flocculation | The formation of light, fluffy conglomerates of particles that are held together by weak forces. | Flocculated systems settle faster but the resulting sediment is easier to resuspend. srmist.edu.in |
| Caking | The formation of a hard, non-resuspendable sediment at the bottom of the container. ajptonline.com | A major stability problem, particularly in deflocculated suspensions, where particles are tightly aggregated. srmist.edu.in |
| Sedimentation Volume (F) | The ratio of the ultimate volume of the sediment to the original volume of the suspension. ajptonline.com | A value closer to 1 is desirable, indicating a bulky sediment that is easily redispersed. ajptonline.com |
Influence of Environmental Factors on Stability
The chemical and physical stability of this compound is susceptible to environmental conditions, which must be considered during formulation and storage.
Hygroscopicity : this compound is described as slightly hygroscopic, meaning it has a tendency to absorb moisture from the surrounding atmosphere. specialchem.com This property can affect the flowability of the powder and potentially lead to physical instability or chemical degradation in moisture-sensitive formulations.
pH and Acidity : The compound is susceptible to decomposition by inorganic acids. specialchem.com It is incompatible with mineral acids, which can break down its structure. specialchem.com This reactivity is fundamental to its application as an antacid but also means that its stability is compromised in acidic environments. Therefore, formulations must be designed to protect it from acidic components or environments until its intended use.
Table 2: Environmental Stability Factors for this compound
| Environmental Factor | Influence on Stability |
|---|---|
| Moisture/Humidity | As a slightly hygroscopic material, it can absorb ambient moisture, potentially affecting physical properties. specialchem.com |
| Acids | It is susceptible to decomposition by inorganic and mineral acids. specialchem.com |
Development of Composite Materials and Synergistic Formulations
This compound is frequently used in combination with other materials to create composite formulations with enhanced or synergistic properties. These combinations are prevalent in both pharmaceutical and material science applications.
Combinations with Other Inorganic Salts
In pharmaceutical formulations, particularly antacid suspensions, this compound is often combined with other inorganic salts to achieve a balanced and effective product. These combinations can modulate the onset of action, duration of effect, and side effect profile.
Common inorganic salts combined with this compound include:
Aluminum Hydroxide
Sodium Bicarbonate ajptonline.com
Magnesium Carbonate ajptonline.com
Calcium Carbonate google.com
Di- or Tri-basic Calcium Phosphate (B84403) google.com
Magnesium Oxide google.com
The rationale for these combinations often involves pairing a fast-acting antacid (like sodium bicarbonate or magnesium carbonate) with a slower-acting, longer-lasting one (like this compound or aluminum hydroxide). For example, in a comparative study, a suspension containing magnesium trisilicate was formulated alongside sodium bicarbonate and magnesium carbonate. ajptonline.com Furthermore, it is listed as a suitable diluent that can be co-formulated with salts such as calcium carbonate and magnesium oxide in solid dosage forms. google.com
Interactions with Polymeric Systems
This compound can be incorporated into polymeric systems to act as a filler, diluent, or functional excipient. google.comgoogle.com The interactions between the inorganic silicate and the polymer matrix are crucial for the final properties of the composite material. These interactions can be physical, such as forming a dispersed phase within a polymer matrix, or chemical, involving hydrogen bonding or other electrostatic forces.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aluminum Hydroxide |
| Sodium Bicarbonate |
| Magnesium Carbonate |
| Calcium Carbonate |
| Calcium Phosphate |
| Magnesium Oxide |
| Zinc Sulfate (B86663) |
| Magnesium Stearate |
| Microcrystalline Cellulose |
| Crospovidone |
| Lansoprazole |
| Mannitol |
| Sodium Croscarmellose |
| Meglumine Oxide |
| Anhydrous Silicic Acid |
| Kaolin |
| Starch |
| Magnesium Silicate |
| Magnesium Aluminium Metasilicate |
| Gelatin |
| Tragacanth |
Computational and Theoretical Studies of Hexamagnesium;trisilicate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a microscopic view of Hexamagnesium;trisilicate (B10819215), enabling the investigation of its fundamental properties. These approaches range from highly accurate quantum mechanical calculations to large-scale classical simulations.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of materials from first principles, without the need for empirical parameters. rwth-aachen.de While specific DFT studies on the precise Hexamagnesium;trisilicate (Mg₂Si₃O₈) crystal structure are not extensively documented in publicly available literature, extensive research on its constituent components (MgO and SiO₂) and related magnesium silicate (B1173343) systems allows for a comprehensive understanding of its electronic characteristics.
DFT calculations on magnesium-containing silicates reveal the nature of the chemical bonding, charge distribution, and density of states (DOS). researchgate.netmdpi.com In this compound, the bonding is predominantly ionic, characterized by charge transfer from the magnesium cations (Mg²⁺) to the silicate anions (Si₃O₈)⁴⁻. The electronic structure is defined by a valence band primarily composed of oxygen p-orbitals and a conduction band formed from unoccupied magnesium and silicon orbitals. The calculated band gap for related materials like Mg₂SiO₄ (Forsterite) and MgO suggests that this compound is a wide-band-gap insulator, which is consistent with its white, crystalline appearance and stability. mdpi.com
Theoretical studies on various magnesium silicate surfaces and nanostructures using DFT help in understanding surface energies and reactivity. For instance, calculations on different crystal facets of magnesium compounds show that surface energy can vary significantly, which has implications for crystal morphology and the types of active sites available for reactions. researchgate.net
Table 1: Representative Theoretical Data for Magnesium Silicate Components
| Property | Value | Method | Reference System |
|---|---|---|---|
| Calculated Band Gap | ~4.6 eV | DFT with GGA-PBE | MgO mdpi.com |
| Indirect Band Gap | 0.896 eV | DFT (BZW-EF) | Mg₂Si mdpi.com |
This table presents data from computational studies on components and related structures of this compound to infer its properties.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about the dynamics of atoms and molecules. consensus.app MD simulations have been extensively used to investigate the interfacial interactions of magnesium silicates with aqueous environments, which is crucial for understanding their performance as antacids and adsorbents.
Simulations of the interface between water and magnesium silicate surfaces show the formation of ordered water layers. sandia.govacs.orgacs.orgresearchgate.net The magnesium ions at the surface coordinate with water molecules, creating a structured hydration layer. sandia.govacs.org The silicate framework, with its oxygen atoms, acts as a hydrogen bond acceptor, further organizing the interfacial water. sandia.gov These simulations reveal that the dynamics of water molecules near the surface are significantly slower compared to bulk water, a factor that influences ion transport and reaction kinetics at the interface. jst.go.jp
For this compound, MD simulations can model the interaction with hydronium ions (H₃O⁺) from gastric acid. These simulations would show the diffusion of ions towards the surface and the subsequent protonation of the silicate oxygen atoms and surface hydroxyl groups, initiating the neutralization process. Furthermore, MD can be used to study the adsorption of other molecules onto the silicate surface, providing insights into its use as a clarifying agent or drug carrier. mdpi.com
Reaction Pathway Analysis and Mechanistic Predictions
Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the elucidation of reaction mechanisms.
Mg₂Si₃O₈(s) + 4HCl(aq) → 2MgCl₂(aq) + 3SiO₂(s) + 2H₂O(l)
While this represents the stoichiometry, the actual mechanism is a multi-step process that can be investigated computationally. Theoretical studies suggest that the reaction is initiated by the protonation of the silicate surface. researchgate.net The slow reaction rate observed experimentally can be attributed to the low solubility of the silicate and the requirement for the sequential breaking and forming of bonds as the silicate network depolymerizes to form hydrated silica (B1680970). researchgate.netconsensus.apppatsnap.comnih.gov
Quantum chemical calculations can determine the activation energies for the key elementary steps, such as the proton attack on a Si-O-Mg bridge, the breaking of the silicate backbone, and the formation of silicic acid and ultimately hydrated silicon dioxide. These calculations would likely confirm that the rate-limiting step is associated with the dissolution of the silicate structure itself.
This compound is known for its adsorptive properties, which are exploited in various industrial applications. consensus.app Computational modeling can identify and characterize the specific adsorption sites on its surface.
The surface of this compound presents several potential adsorption sites:
Magnesium Cations (Mg²⁺): These act as Lewis acid sites, capable of interacting with Lewis bases (electron-pair donors).
Silanol (B1196071) Groups (Si-OH): Formed upon hydration of the surface, these groups can act as both hydrogen bond donors and acceptors.
Siloxane Bridges (Si-O-Si): The oxygen atoms in these bridges possess lone pairs of electrons and can act as weak Lewis base sites.
Computational modeling, particularly DFT, can be used to calculate the adsorption energies of various molecules on these different sites. For example, modeling the adsorption of a target molecule like methylene (B1212753) blue or a fatty acid would involve placing the molecule at different positions and orientations on a slab model of the this compound surface and calculating the binding energy. mdpi.comresearchgate.net Such studies can reveal the preferred binding sites and the nature of the interaction (e.g., electrostatic, hydrogen bonding, van der Waals). This information is crucial for understanding its efficacy in purifying cooking oils or as a drug delivery vehicle. nih.gov
Table 2: Potential Adsorption Sites and Interacting Species
| Adsorption Site | Type of Site | Potential Adsorbates |
|---|---|---|
| Mg²⁺ ions | Lewis Acid | Water, Amines, Carbonyl compounds |
| Si-OH groups | Hydrogen Bonding | Water, Alcohols, Polar organic molecules |
Predictive Modeling of Material Performance
Predictive modeling, often leveraging machine learning (ML) and other statistical methods, aims to forecast the performance of materials based on their compositional and structural features. mdpi.comnih.gov For this compound, this approach can be used to predict properties like adsorption capacity, acid neutralization rate, and mechanical strength under various conditions.
By compiling a database of experimental results on different synthesized magnesium silicates, ML models can be trained to identify the key parameters that govern performance. researchgate.net For instance, a model could predict the adsorption capacity for a specific contaminant based on input features such as the Mg/Si ratio, specific surface area, pore volume, and synthesis pH. nih.govfrontiersin.orgmdpi.com
Recent advancements in materials informatics have shown that models like XGBoost and other regression algorithms can successfully predict the mechanical and thermal properties of magnesium-based alloys and cements. mdpi.comoaepublish.com A similar approach could be applied to this compound. By combining DFT-calculated parameters (like surface energies and adsorption energies) with experimental data, a multiscale model could be developed to accelerate the design of new magnesium silicate materials with tailored properties for specific applications, from environmental remediation to catalysis. patsnap.com
Structure-Property Relationships for Adsorption Capacity
The adsorption capacity of this compound is intrinsically linked to its atomic-level structure. Molecular dynamics simulations of MgO-SiO₂ systems offer a window into how compositional variations influence the silicate network and, consequently, its surface reactivity and ability to bind adsorbates.
Theoretical studies indicate that the structure of magnesium silicate materials is highly dependent on the Mg/Si ratio. An increase in the magnesium content leads to a depolymerization of the silicate network. In a highly polymerized silica network (low Mg content), the silicon atoms are connected through bridging oxygen atoms, forming a three-dimensional structure. As the concentration of magnesium oxide increases, these bridging oxygens are converted to non-bridging oxygens, which are bonded to only one silicon atom and are associated with magnesium ions to maintain charge neutrality. This process breaks down the silicate network into smaller, more isolated silicate chains or rings, which is characteristic of compositions like this compound.
Molecular dynamics simulations have quantified these structural changes. For instance, as the mole fraction of MgO increases in a MgO-SiO₂ system, a significant decrease in the number of bridging oxygen bonds and a corresponding increase in non-bridging and free oxygen bonds are observed. sciopen.com This alteration of the oxygen environment directly impacts the material's surface properties. The presence of a higher number of non-bridging oxygens creates more potential binding sites for adsorbates, thereby enhancing the adsorption capacity.
Furthermore, these simulations reveal changes in the coordination environment of both magnesium and silicon. The average Mg-O coordination number tends to increase with higher magnesium content, suggesting a change in the local geometry around the magnesium ions. sciopen.com These structural modifications at the atomic scale are crucial in determining the macroscopic adsorption behavior of this compound. For example, the increased availability of active sites and modified surface charge distribution due to changes in the silicate network structure can lead to enhanced adsorption of specific molecules.
| Parameter | Low MgO Content (mol%) | High MgO Content (mol%) |
| Average Mg-O Bond Length (Å) | 1.97 | 2.01 |
| Average Mg-O Coordination Number | 4.19 | 5.06 |
| Bridging Oxygen Bonds (%) | ~68 | ~15 |
| Non-Bridging Oxygen Bonds (%) | ~31 | ~64 |
This table presents data from molecular dynamics simulations of MgO-SiO₂ systems, illustrating the structural changes as a function of MgO content. The trend towards higher MgO content is indicative of the structural characteristics of this compound. sciopen.com
Computational studies have also explored the influence of surface modifications on the adsorption properties of magnesium silicates. By simulating the functionalization of the silicate surface with different chemical groups, researchers can predict how these modifications alter the surface energy and affinity for various adsorbates. For instance, the introduction of hydroxyl groups can significantly increase the hydrophilicity of the surface, promoting the adsorption of polar molecules.
Simulation of Particle Growth and Aggregation
The synthesis of this compound often results in the formation of nanoparticles, and their subsequent growth and aggregation are critical factors that determine the final material's properties, such as surface area and porosity. Computational simulations provide a powerful means to understand and predict these complex processes.
Atomistic simulations have been employed to model the "atom by atom" growth of magnesium silicate nanoparticles from precursor molecules in a simulated environment. ku.dk These models allow for the investigation of how factors like temperature and precursor concentration influence the nucleation and growth of the initial nanoparticles. The simulations can track the formation of Mg-O and Si-O bonds and the self-assembly of these into nascent silicate structures. The physical properties of the resulting nanoparticles, such as their shape, size, and porosity, can be directly extracted from these computational models. ku.dk
Once primary nanoparticles are formed, their aggregation into larger structures is a key process. Geochemical modeling and atomic force microscopy studies have shown that magnesium silicate hydrate (B1144303) nanoparticles aggregate and fuse to form larger films. doi.org Computational models can simulate this aggregation process, providing insights into the forces that govern particle-particle interactions. These simulations often employ coarse-graining techniques, where clusters of atoms are represented as single particles, to enable the study of larger systems and longer timescales.
The aggregation behavior is influenced by a variety of factors, including the surface charge of the nanoparticles, the ionic strength of the surrounding medium, and the presence of stabilizing or destabilizing agents. Molecular dynamics simulations can be used to calculate the potential of mean force between two nanoparticles, which provides a measure of their interaction energy as a function of their separation distance. This information can then be used in larger-scale simulations, such as Brownian dynamics or Monte Carlo simulations, to predict the rate and morphology of aggregation.
For instance, simulations can reveal how the surface chemistry of the nanoparticles affects their aggregation. Nanoparticles with a high surface charge will experience strong electrostatic repulsion, which can prevent them from aggregating and lead to stable colloidal suspensions. Conversely, if the surface charge is low or screened by high salt concentrations, van der Waals attractions will dominate, leading to rapid aggregation.
| Simulation Type | Focus of Study | Key Insights |
| Atomistic Simulations | Nucleation and growth of primary nanoparticles | Influence of temperature and precursor concentration on nanoparticle size and shape. ku.dk |
| Geochemical Modeling | Aggregation and fusion of nanoparticles | Formation of larger films and hierarchical structures from primary nanoparticles. doi.org |
| Molecular Dynamics | Inter-particle forces | Calculation of potential of mean force to understand particle-particle interactions. |
| Brownian/Monte Carlo Simulations | Large-scale aggregation | Prediction of aggregation rates and the morphology of the resulting aggregates. |
This table summarizes the different computational approaches used to study the particle growth and aggregation of magnesium silicates and the key insights gained from each.
By understanding the fundamental mechanisms of particle growth and aggregation through these computational studies, it becomes possible to tailor the synthesis conditions to produce this compound with desired properties, such as a high surface area and a specific pore size distribution, which are crucial for its performance as an adsorbent.
Emerging Research Areas and Future Directions for Hexamagnesium;trisilicate Research
Advanced Material Development
The unique properties of hexamagnesium;trisilicate (B10819215), such as its high surface area and porosity, make it a compelling candidate for the development of advanced materials with tailored functionalities.
The synthesis of hexamagnesium;trisilicate at the nanoscale has opened up new possibilities for its application. Researchers have successfully synthesized micro/nanoscale magnesium silicate (B1173343) hollow spheres using a chemical template method. These hollow spheres, composed of well-separated nanoscale units, exhibit a large specific surface area, making them highly effective for various applications. nih.govresearchgate.netnwpu.edu.cn One study demonstrated the synthesis of microporous magnesium trisilicate with a specific surface area of 568.93 m²·g⁻¹ through a precipitation method, highlighting the impact of reaction conditions on the material's surface texture. researchgate.netustb.edu.cn
Another area of interest is the development of nanocomposites incorporating this compound. For instance, a dry powder precursor for drug delivery has been created by spray-drying a lipid-based formulation with magnesium trisilicate as an adsorbent. researchgate.net The inclusion of magnesium trisilicate influenced the particle size and viscosity of the resulting nanocomposite. researchgate.net
Table 1: Properties of Nanoscale this compound Formulations
| Formulation | Synthesis Method | Specific Surface Area (m²/g) | Pore Characteristics | Potential Applications |
| Micro/nanoscale hollow spheres | Chemical template | High | - | Wastewater treatment nih.govresearchgate.netnwpu.edu.cn |
| Microporous powder | Precipitation | 568.93 | Multimodal pore width distribution (0.7-3 nm) | Adsorption, Catalysis researchgate.netustb.edu.cn |
| Mesoporous powder | Precipitation | 179.4 | Mesoporous | Adsorption, Catalysis researchgate.netustb.edu.cn |
| Nanocrystalline nano-flowers | Surfactant-mediated precipitation | High | - | Sorption researchgate.net |
This table is based on data from multiple sources and provides a comparative overview of different nanoscale formulations.
Surface modification of this compound is a key strategy for enhancing its functionality and tailoring it for specific applications. Studies have shown that the physicochemical properties of synthetic magnesium silicates can be significantly improved through surface modification using agents like silane proadhesive compounds and non-ionic surfactants. journalssystem.com Such modifications can alter the morphology and key parameters of the material. journalssystem.com
Furthermore, the synthesis of organophyllosilicates, which are organically functionalized magnesium silicates, represents a significant advancement. nih.gov These materials are created through a sol-gel process using organosilane precursors, allowing for the covalent tethering of various organic functional groups onto the silicate layers. nih.gov This functionalization can modify the surface energy, charge distribution, and wetting characteristics of the material, opening up applications in areas such as antimicrobial agents and polymer nanocomposites. nih.gov
Novel Applications in Environmental Science and Engineering
The adsorptive capacity and reactivity of this compound are being harnessed for environmental remediation and carbon capture technologies.
Research has demonstrated the efficacy of micro/nanoscale magnesium silicate hollow spheres in the removal of organic pollutants and heavy metal ions from wastewater. nih.govresearchgate.netnwpu.edu.cn The high surface area of these materials allows for efficient adsorption of contaminants. A significant advantage is the potential for regeneration; the spheres that have adsorbed organic pollutants can be regenerated by calcination and reused. nih.govresearchgate.net
In the realm of climate change mitigation, magnesium silicates are being investigated for carbon dioxide (CO₂) sequestration. nih.govchalmers.se The process, known as mineral carbonation, involves the reaction of CO₂ with magnesium silicates to form stable magnesium carbonate, effectively trapping the greenhouse gas. nih.govchalmers.seuniv-lille.fr While natural carbonation is a slow process, research is focused on optimizing reaction conditions, such as temperature, pressure, and the use of additives, to accelerate the sequestration rate. nih.gov One study achieved a 70% sequestration rate within two hours using olivine, a magnesium silicate mineral, under supercritical conditions. nih.gov Another promising approach involves processing magnesium silicates to produce magnesium oxide, which can then be used to capture CO₂ from the air. eurekalert.org
Table 2: Environmental Applications of this compound and Related Silicates
| Application | Material | Mechanism | Key Findings |
| Wastewater Treatment | Micro/nanoscale magnesium silicate hollow spheres | Adsorption | Efficient removal of organic and heavy metal ions; regenerable by calcination. nih.govresearchgate.netnwpu.edu.cn |
| CO₂ Sequestration | Magnesium silicate minerals (e.g., olivine, serpentine) | Mineral Carbonation | Forms stable magnesium carbonate; research focused on accelerating reaction rates. nih.govchalmers.seuniv-lille.frmdpi.com |
This table summarizes key research findings in the environmental applications of magnesium silicates.
Green Chemistry Approaches to Synthesis
While traditional synthesis methods for this compound often involve the reaction of sodium silicate and a magnesium salt, emerging research is implicitly moving towards greener approaches that align with the principles of green chemistry. These principles include the use of less hazardous chemical syntheses, designing for energy efficiency, and using renewable feedstocks.
A patented method describes the preparation of magnesium trisilicate using boiler scale, a waste product, as a source of magnesium. google.com This approach exemplifies the green chemistry principle of using waste as a raw material. The synthesis of nanocrystalline magnesium silicate has also been achieved through a precipitation method using ammonium hydroxide (B78521) and surfactants, which can offer milder reaction conditions compared to high-temperature methods. researchgate.net
The synthesis of magnesium trisilicate by a reverse strike precipitation method, where a magnesium salt solution is added to a sodium silicate solution, has been shown to produce a microporous material with a very high surface area. researchgate.netustb.edu.cn This method, carried out at or near room temperature, is indicative of an energy-efficient process.
Future research in this area will likely focus on explicitly designing synthesis routes that minimize environmental impact, for example, by using bio-inspired processes or solvent-free reaction conditions.
Interdisciplinary Research with Related Silicate Minerals
The study of this compound is benefiting from interdisciplinary research that compares its properties and functionalities with other silicate minerals, such as talc (B1216), kaolin, and sepiolite (B1149698). This comparative approach provides valuable insights into structure-property relationships and helps to identify the most suitable material for a given application.
In vitro adsorption studies have compared the adsorptive capacity of magnesium trisilicate with other minerals like talc and kaolin for various drugs. researchgate.net These studies are crucial for understanding potential drug interactions and for the development of drug delivery systems. For instance, magnesium trisilicate has been shown to have a high adsorptive capacity for certain pharmaceuticals. researchgate.net
Sepiolite, a naturally occurring magnesium silicate mineral with a fibrous structure, is also a subject of related research. phexcom.comthegoodscentscompany.com Studies on sepiolite's applications in areas like soil remediation and as a food supplement provide a broader context for the potential uses of synthetic magnesium silicates. thegoodscentscompany.com The distinction between different types of silicates is also important, as highlighted by research clarifying that talc is not magnesium trisilicate, emphasizing the need for precise chemical identification. nih.gov
Comparative analysis with other minerals like magnesium aluminum silicate further delineates the unique properties of this compound. jshemings.net While both may be used as fillers or anti-caking agents, their differing chemical compositions and structures lead to distinct advantages in specific applications. jshemings.net
Q & A
Basic Research Questions
Q. What are the standardized methods for synthesizing and characterizing hexamagnesium trisilicate (Mg₂Si₃O₈·xH₂O) in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting magnesium oxide with silicic acid under controlled pH and temperature. Characterization includes:
- X-ray diffraction (XRD) to confirm crystallinity and phase purity.
- Thermogravimetric analysis (TGA) to determine hydration states (e.g., x in Mg₂Si₃O₈·xH₂O) by measuring weight loss at 110–1000°C .
- Acid digestion (e.g., dissolving in 3N HCl) followed by inductively coupled plasma mass spectrometry (ICP-MS) to quantify Mg and Si content .
- FT-IR spectroscopy to identify silicate network vibrations (e.g., Si-O-Si asymmetric stretching at ~1000 cm⁻¹) .
Q. How can researchers ensure reproducibility in hexamagnesium trisilicate synthesis?
- Methodological Answer :
- Document reaction parameters : Precise molar ratios (e.g., MgO:SiO₂ = 2:3), pH (maintained at 8–10 using NH₄OH), and aging time (≥24 hours for gel formation).
- Standardize purification : Use vacuum filtration to remove unreacted precursors and rinse with deionized water until neutral pH.
- Public archiving : Store raw data (e.g., XRD patterns, TGA curves) in repositories like Zenodo or Figshare to enable cross-validation .
Advanced Research Questions
Q. How do thermal decomposition pathways of hexamagnesium trisilicate vary under inert vs. oxidative atmospheres, and what analytical techniques resolve these differences?
- Methodological Answer :
- Differential scanning calorimetry (DSC) paired with TGA under N₂ vs. O₂ reveals distinct exothermic/endothermic peaks. For example:
- Inert atmosphere : Dehydration occurs at 200–400°C, followed by silicate network collapse at >800°C.
- Oxidative atmosphere : Additional mass loss due to carbonate decomposition (if impurities exist).
- High-temperature XRD tracks phase transitions (e.g., amorphous → forsterite (Mg₂SiO₄)) .
- Contradiction resolution : Discrepancies in decomposition temperatures across studies may arise from varying hydration states; pre-dry samples at 110°C to standardize baseline .
Q. What strategies address contradictory data in hexamagnesium trisilicate’s acid-neutralizing capacity across pharmacological studies?
- Methodological Answer :
- Controlled variable analysis : Isolate factors like particle size (via laser diffraction) and crystallinity (via XRD) that influence reactivity. For example, amorphous phases neutralize acid faster than crystalline forms .
- Cross-study validation : Use meta-analysis tools (e.g., RevMan) to aggregate data from USP standards (e.g., USP 38 specifications for acid consumption ) and independent assays.
- Machine learning : Train models on datasets (e.g., pH vs. dissolution rate) to identify outliers and systemic biases .
Q. How does sodium content in hexamagnesium trisilicate formulations impact pharmacological safety in renal-impaired models?
- Methodological Answer :
- ICP-MS quantification : Measure Na⁺ levels in synthesized batches (acceptable limit: <0.1% w/w per USP guidelines ).
- In vitro toxicity assays : Expose renal cell lines (e.g., HEK-293) to extracts and monitor viability via MTT assays.
- In vivo validation : Use rodent models with induced renal failure; monitor serum Mg²⁺ and Na⁺ levels post-administration .
Data Management & Reporting Guidelines
Q. What frameworks ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles for hexamagnesium trisilicate research data?
- Methodological Answer :
- Metadata standardization : Use CERM-DAT (Chemical Methods Database) templates to document synthesis protocols and characterization methods .
- Open-access repositories : Deposit datasets in ChemRxiv or Dryad with DOIs.
- Version control : Track iterative changes in synthesis parameters using GitLab or OSF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
